molecular formula C6H11N3O5 B590758 5-Azido-5-deoxy-α-D-glucofuranose CAS No. 146897-25-8

5-Azido-5-deoxy-α-D-glucofuranose

Cat. No.: B590758
CAS No.: 146897-25-8
M. Wt: 205.17
InChI Key: BFWPUXLMVHSPRI-UKFBFLRUSA-N
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Description

5-Azido-5-deoxy-α-D-glucofuranose: is a chemical compound with the molecular formula C6H11N3O5 and a molecular weight of 205.17 g/mol . It is an azido derivative of deoxyglucose, where the hydroxyl group at the 5-position is replaced by an azido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-5-deoxy-α-D-glucofuranose typically involves the substitution of the hydroxyl group at the 5-position of α-D-glucofuranose with an azido group. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective introduction of the azido group. Common reagents used in these reactions include azidotrimethylsilane and triphenylphosphine.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-5-deoxy-α-D-glucofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Azido-5-deoxy-α-D-glucofuranose involves its interaction with specific molecular targets, such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical assays and drug development processes .

Properties

CAS No.

146897-25-8

Molecular Formula

C6H11N3O5

Molecular Weight

205.17

IUPAC Name

(2S,3R,4R,5R)-5-[(1R)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3-,4-,5-,6+/m1/s1

InChI Key

BFWPUXLMVHSPRI-UKFBFLRUSA-N

SMILES

C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O

Origin of Product

United States

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